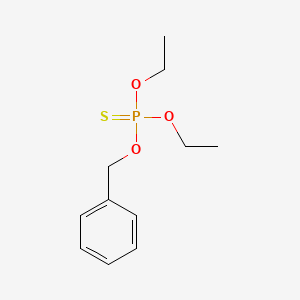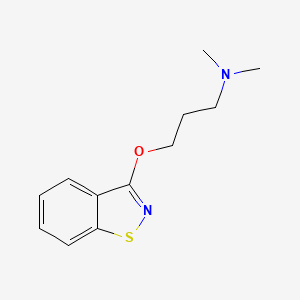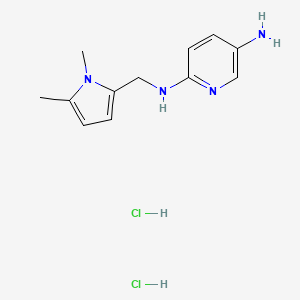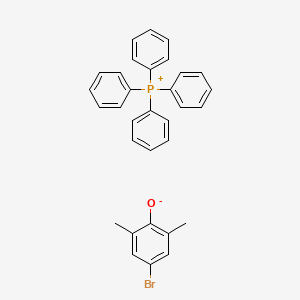
4-bromo-2,6-dimethylphenolate;tetraphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-dimethylphenolate;tetraphenylphosphanium is a chemical compound that combines the properties of 4-bromo-2,6-dimethylphenolate and tetraphenylphosphanium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenolate typically involves the bromination of 2,6-dimethylphenol. This reaction can be carried out using bromine in the presence of a suitable solvent such as chloroform or methanol . The resulting 4-bromo-2,6-dimethylphenol can then be converted to its phenolate form by treatment with a base.
Tetraphenylphosphanium can be synthesized through the reaction of triphenylphosphine with an alkyl halide. The reaction conditions often involve the use of a polar aprotic solvent and a mild base to facilitate the formation of the tetraphenylphosphanium salt .
Industrial Production Methods
Industrial production of 4-bromo-2,6-dimethylphenolate involves large-scale bromination processes, often using automated systems to ensure consistency and safety. Tetraphenylphosphanium is produced through well-established methods involving the reaction of triphenylphosphine with alkyl halides under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,6-dimethylphenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 2,6-dimethylphenol.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Bromo-2,6-dimethylphenolate;tetraphenylphosphanium has several scientific research applications:
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug development.
Mecanismo De Acción
The mechanism of action of 4-bromo-2,6-dimethylphenolate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to form new bonds. The tetraphenylphosphanium component can facilitate the transfer of phenolate ions in catalytic processes, enhancing the efficiency of reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,6-dimethylphenol: Similar in structure but lacks the tetraphenylphosphanium component.
Tetraphenylphosphonium chloride: Contains the tetraphenylphosphanium ion but lacks the phenolate component.
Uniqueness
4-Bromo-2,6-dimethylphenolate;tetraphenylphosphanium is unique due to the combination of the phenolate and tetraphenylphosphanium components, which provides distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
94230-95-2 |
|---|---|
Fórmula molecular |
C32H28BrOP |
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
4-bromo-2,6-dimethylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C8H9BrO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-3-7(9)4-6(2)8(5)10/h1-20H;3-4,10H,1-2H3/q+1;/p-1 |
Clave InChI |
CJXRMXOXTARZRX-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1[O-])C)Br.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



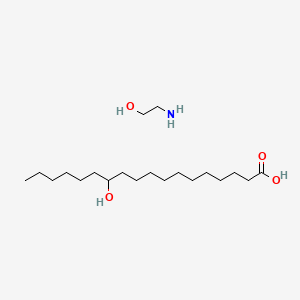
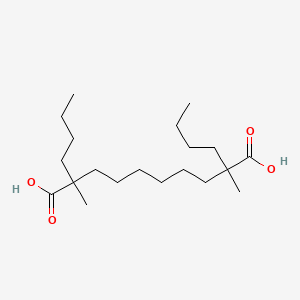
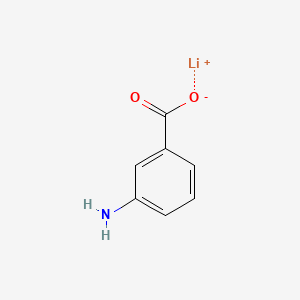


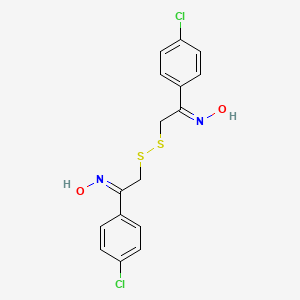

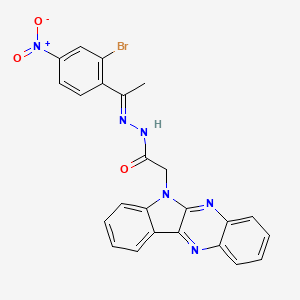
![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)

